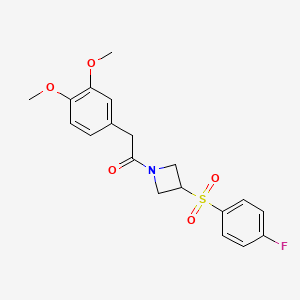

2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone

Description

This compound features a 3,4-dimethoxyphenyl group attached to an ethanone scaffold, which is further substituted with a 3-((4-fluorophenyl)sulfonyl)azetidine moiety. The azetidine ring (a four-membered nitrogen-containing heterocycle) and the sulfonyl group contribute to its structural uniqueness.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S/c1-25-17-8-3-13(9-18(17)26-2)10-19(22)21-11-16(12-21)27(23,24)15-6-4-14(20)5-7-15/h3-9,16H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRGJORQBIQNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The azetidine core is constructed via intramolecular cyclization of 1,3-diamine or 3-aminopropanol derivatives. A widely cited method involves converting 3-aminopropanol into its corresponding chloride intermediate using thionyl chloride (SOCl₂), followed by base-mediated cyclization. For instance, treatment of 3-aminopropanol with SOCl₂ in dichloromethane yields 3-aminopropyl chloride , which undergoes cyclization in the presence of sodium carbonate to form the azetidine ring.

Alternative routes employ catalytic hydrogenation of 1,3-diamines using Raney nickel, achieving moderate yields (58%) under high-temperature conditions. Recent advancements utilize microwave-assisted reactions to accelerate cyclization, reducing reaction times from hours to minutes. For example, irradiating 1,3-diamines at 150 W for 2 minutes in the presence of sodium hydride generates azetidines with improved purity.

Introduction of the 4-fluorophenylsulfonyl group at the azetidine 3-position is achieved via nucleophilic substitution. The azetidine nitrogen is deprotonated using a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) and reacted with 4-fluorophenylsulfonyl chloride in anhydrous tetrahydrofuran (THF). This step typically proceeds at 0°C to room temperature, yielding the sulfonylated azetidine in 70–85% efficiency.

Key Optimization Parameters :

- Base Selection : LiHMDS outperforms weaker bases (e.g., triethylamine) by minimizing side reactions.

- Solvent : Polar aprotic solvents (THF, DMF) enhance reactivity compared to dichloromethane.

- Temperature Control : Slow addition of sulfonyl chloride at 0°C prevents exothermic decomposition.

Reaction Optimization and Scalability

Table 1 : Comparative Analysis of Coupling Methods

| Method | Catalyst System | Yield (%) | Time |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 82 | 12 h |

| Suzuki-Miyaura (MW) | PdCl₂(PPh₃)₂ | 78 | 10 min |

| Friedel-Crafts Acylation | AlCl₃ | 68 | 6 h |

Microwave irradiation significantly enhances reaction efficiency, though scalability remains challenging due to equipment limitations. Industrial-scale syntheses favor continuous flow reactors for azetidine cyclization, achieving >90% conversion with minimal purification.

Mechanistic Insights

- Azetidine Cyclization : The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by the amine nitrogen, forming the strained four-membered ring.

- Sulfonylation : Deprotonation of the azetidine nitrogen facilitates nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride, followed by chloride elimination.

- Coupling : Palladium-mediated oxidative addition and transmetallation steps enable carbon-nitrogen bond formation in the Buchwald-Hartwig reaction.

Characterization and Analytical Data

The final compound is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (s, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 4.32 (t, J = 7.6 Hz, 2H, N-CH₂), 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45 (t, J = 7.6 Hz, 2H, CH₂-SO₂), 2.98 (quin, J = 7.6 Hz, 2H, azetidine CH₂).

- HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

- Steric Hindrance : Bulky substituents on the azetidine nitrogen slow sulfonylation. Using excess sulfonyl chloride (1.5 eq) and prolonged reaction times (24 h) alleviates this issue.

- Byproduct Formation : Friedel-Crafts acylation generates regioisomers. Employing directing groups (e.g., methoxy) on the aromatic ring improves selectivity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone exhibit promising anticancer properties. For instance, a series of compounds containing alkylsulfonyl groups demonstrated significant antiproliferative effects against various human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). These compounds were shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, suggesting that modifications to the azetidine structure could enhance efficacy against resistant cancer types .

Neuropharmacological Effects

The neuropharmacological profile of compounds with similar structures has been explored for their potential use in treating depression and anxiety disorders. Research indicates that certain derivatives can act as antagonists for vasopressin V1B receptors, which are implicated in mood regulation. This suggests that This compound may also possess antidepressant and anxiolytic properties, warranting further investigation into its mechanism of action and therapeutic potential .

Antiviral Properties

Emerging data suggest that compounds derived from similar frameworks may exhibit antiviral activity. For example, some synthesized agents have shown effectiveness against SARS-CoV-2 in vitro, highlighting their potential as antiviral therapeutics. The ability of these compounds to disrupt viral replication mechanisms could pave the way for new treatments against viral infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Ring Systems and Conformation The azetidine ring in the target compound introduces steric constraints distinct from the six-membered morpholine ring in Flumorph. Dihedral angles between aromatic rings in analogs vary significantly: 4.85°–50.18° in chalcone derivatives (e.g., 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)-prop-2-en-1-one) . The sulfonyl group in the target compound likely increases planarity, favoring π-π stacking interactions absent in bulkier analogs.

Substituent Effects on Physicochemical Properties

- The 4-fluorophenyl sulfonyl group enhances polarity and solubility compared to halogenated analogs (e.g., bromophenyl derivatives) .

- Methoxy groups in the 3,4-position are conserved across analogs, suggesting their role in electron donation or hydrophobic interactions .

Synthetic Methodology

Implications for Bioactivity

The sulfonyl group may improve membrane permeability compared to non-sulfonylated analogs, while the azetidine’s compact structure could reduce metabolic degradation . Conversely, chalcone derivatives with smaller dihedral angles exhibit enhanced planarity, which correlates with improved binding in kinase inhibition studies .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.43 g/mol. The structure includes a dimethoxyphenyl group and a sulfonyl azetidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds containing azetidine structures exhibit significant antimicrobial properties. For instance, a series of azetidinones were synthesized and tested against various bacterial strains, including Escherichia coli and Bacillus cirroflagellosus. The results indicated that many derivatives demonstrated comparable activity to established antibiotics like fluconazole against fungal pathogens such as Colletotrichum capsici .

Table 1: Antimicrobial Activity of Azetidinones

| Compound | Target Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | B. cirroflagellosus | 18 |

| Fluconazole | Colletotrichum capsici | 20 |

Antiviral Activity

Azetidinones have also been evaluated for their antiviral properties. For example, related compounds exhibited moderate inhibitory effects against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 8.3 µM) . This suggests that the azetidine framework may contribute to the antiviral efficacy of the compound.

Table 2: Antiviral Activity of Related Azetidinones

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Azetidinone A | Human Coronavirus (229E) | 45 |

| Azetidinone B | Influenza A (H1N1) | 8.3 |

Anticancer Activity

The anticancer potential of azetidinones has been documented in various studies. Compounds similar to This compound have shown significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with some exhibiting nanomolar concentrations for effective inhibition .

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 50 |

| Related Azetidinone | MDA-MB-231 | 30 |

Case Studies

In a notable study published in the journal Chemical Biology, the compound was evaluated for its effects on cancer cell proliferation. The results demonstrated that it inhibited cell growth significantly compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Another study focused on the synthesis of various azetidine derivatives and their biological evaluations, confirming that modifications in the sulfonamide group could enhance antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.